5-ブロモ-4-クロロ-3-インドリル N-アセチル-β-D-グルコサミニド

説明

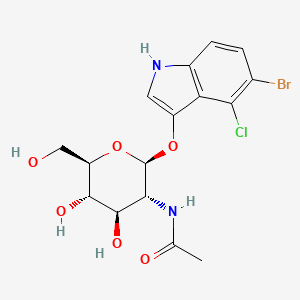

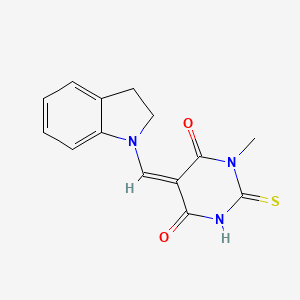

5-bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is an indolyl carbohydrate that is the N-acetyl-beta-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It has a role as a chromogenic compound. It is an indolyl carbohydrate, a N-acetyl-beta-D-glucosaminide, a bromoindole and a chloroindole. It derives from an indoxyl.

科学的研究の応用

組織化学的研究

X-GlcNAcは、N-アセチルグルコサミニダーゼの組織化学的基質として広く使用されており、この酵素は糖タンパク質と糖脂質の分解において重要な役割を果たします 。 X-GlcNAcがこの酵素によって代謝されると、独特の青色を生じ、研究者は組織サンプル中のN-アセチルグルコサミニダーゼ活性の存在を視覚的に特定して定量化できます。

微生物検出

細菌学では、X-GlcNAcは、N-アセチルグルコサミニダーゼを発現する細菌コロニーを検出するための発色基質として機能します 。 このアプリケーションは、細菌株の鑑別に特に役立ちます。なぜなら、X-GlcNAcを代謝できる細菌は寒天培地上で青いコロニーを形成し、同定と分離のプロセスを簡素化するためです。

酵素活性アッセイ

X-GlcNAcは、β-ガラクトシダーゼなどの酵素の活性を測定する生化学アッセイで使用されます 。 この化合物はこの酵素によって切断されると青い発色団を放出し、酵素活性の定量的尺度を提供します。これは、酵素速度論を理解し、酵素阻害剤をスクリーニングするために不可欠です。

分子遺伝学

分子遺伝学では、X-GlcNAcは、組換えと非組換えの細菌コロニーを区別するための方法である青/白スクリーニングに使用されます 。 β-ガラクトシダーゼ遺伝子内に挿入物を含む組換えコロニーは、X-GlcNAcを分解せず、白く見えますが、非組換えコロニーは青く見えます。

細胞生物学

研究者は、形質転換された真核細胞におけるβ-ガラクトシダーゼレポーター遺伝子の発現を追跡するためにX-GlcNAcを利用します 。 X-GlcNAcの加水分解によって生成される青色は、遺伝子発現パターンの可視化を可能にし、遺伝子調節と細胞分化の研究に役立ちます。

薬理学研究

インドール誘導体には、X-GlcNAcなど、さまざまな生物学的および臨床的用途が認められています 。 X-GlcNAc自体は薬理学で直接使用されない可能性がありますが、その構造類似体は、抗炎症、抗菌、抗がん特性など、重要な薬理学的活性を示す可能性があります。

作用機序

生化学分析

Biochemical Properties

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide serves as a substrate for the enzyme N-acetylglucosaminidase. When hydrolyzed by this enzyme, it releases 5-bromo-4-chloro-3-indolyl, which subsequently undergoes oxidation to form a blue precipitate. This property makes it useful for detecting the presence and activity of N-acetylglucosaminidase in various biological samples .

Cellular Effects

In cellular contexts, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is used to visualize enzyme activity. The blue precipitate formed upon hydrolysis can be observed under a microscope, allowing researchers to study the localization and activity of N-acetylglucosaminidase within cells. This compound does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a reliable indicator for enzyme activity without interfering with normal cellular functions .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide involves its hydrolysis by N-acetylglucosaminidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indolyl, which then oxidizes to form an insoluble blue product. This reaction is highly specific to N-acetylglucosaminidase, ensuring that the observed color change is directly correlated with the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is stable when stored at -20°C and protected from light. Over time, the compound may degrade if not stored properly, leading to reduced sensitivity in assays. Long-term studies have shown that the blue precipitate formed remains stable, allowing for extended observation periods in histochemical analyses .

Dosage Effects in Animal Models

Studies on the dosage effects of 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide in animal models are limited. It is generally used in low concentrations to avoid any potential toxic or adverse effects. High doses may lead to non-specific staining or background noise in assays, but no significant toxic effects have been reported at the concentrations typically used in biochemical assays .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is metabolized by N-acetylglucosaminidase, which cleaves the glycosidic bond to release 5-bromo-4-chloro-3-indolyl. This compound is then oxidized to form the blue precipitate. The metabolic pathway is highly specific to the enzyme, ensuring accurate detection of its activity .

Transport and Distribution

Within cells, 5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is transported to lysosomes, where N-acetylglucosaminidase is localized. The compound is taken up by cells through endocytosis and distributed to lysosomes, where it undergoes enzymatic hydrolysis. This targeted distribution ensures that the observed color change is specific to lysosomal enzyme activity .

Subcellular Localization

5-Bromo-4-chloro-3-indolyl N-acetyl-beta-D-glucosaminide is primarily localized in lysosomes due to the presence of N-acetylglucosaminidase in these organelles. The compound’s subcellular localization is directed by the enzyme’s targeting signals, ensuring that the hydrolysis and subsequent color change occur specifically within lysosomes .

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWPNTKTZYIFQT-XZINFULNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962618 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-82-8 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-Amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-3-butyl-1-ethylurea](/img/structure/B1225305.png)

![5-[[2-Methoxy-4-(4-morpholinyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225307.png)

![4,5-Dimethyl-2-[[1-oxo-2-(4-quinazolinyloxy)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1225310.png)

![3-(4-Butyl-3-oxo-2-quinoxalinyl)propanoic acid [2-(3-chloro-4-fluoroanilino)-2-oxoethyl] ester](/img/structure/B1225311.png)

![5-[4-(diethylamino)-2-methoxybenzylidene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B1225312.png)

![N-[3-(4-chlorophenyl)-2-methyl-3H-1,5-benzodiazepin-4-yl]benzamide](/img/structure/B1225314.png)

![3-(2,6-dichlorophenyl)-N-[imino(1-pyrrolidinyl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B1225320.png)

![3-[[Sulfanylidene-[[2,2,2-trichloro-1-[[(3-nitrophenyl)-oxomethyl]amino]ethyl]amino]methyl]amino]benzoic acid](/img/structure/B1225321.png)

![1,3,8-Trimethyl-5,10-diphenylpyrimido[1,2]pyrrolo[4,5-b]pyridazine-2,4-dione](/img/structure/B1225322.png)